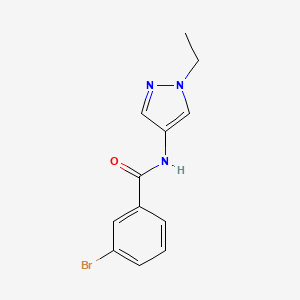
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the levels of antioxidant enzymes. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its limitations include low solubility in water and poor bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide. One potential area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes. Moreover, further studies are needed to understand its mechanism of action and to improve its bioavailability. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new therapeutic agents.
Synthesemethoden
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide can be synthesized using different methods, including the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with hydrazine hydrate and acetic acid. Another method involves the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with 4-ethyl-1H-pyrazole-3-carboxylic acid. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has been investigated for its potential therapeutic applications. Studies have shown that this compound has anticancer, anti-inflammatory, and antifungal properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Moreover, it has been shown to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-8-11(7-14-16)15-12(17)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVWXNEQIJREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)